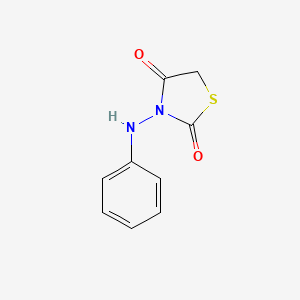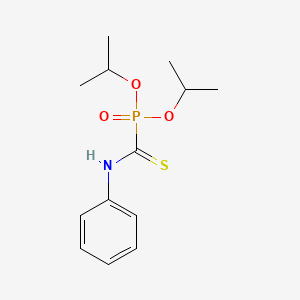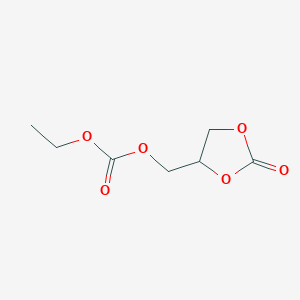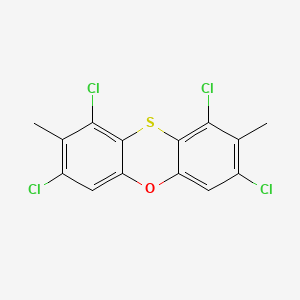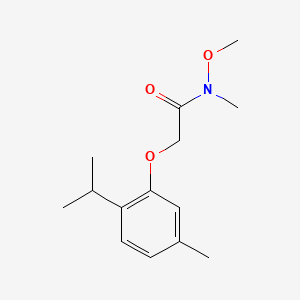
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, is a chemical compound known for its unique properties and applications. It is a derivative of acetohydroxamic acid, which is widely recognized for its role as a potent inhibitor of the urease enzyme in various bacteria and plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, typically involves the reaction of hydroxylamine with ethyl acetate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve the replacement of functional groups using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines or hydroxylamines. Substitution reactions result in the formation of various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease, which is crucial for bacterial metabolism.
Medicine: Research explores its potential as a therapeutic agent for treating bacterial infections and other medical conditions.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, involves the inhibition of the urease enzyme . The compound binds to the active site of the enzyme, preventing the hydrolysis of urea and the production of ammonia. This inhibition disrupts the metabolic processes of bacteria, leading to their eventual death. The molecular targets and pathways involved in this mechanism are crucial for understanding its therapeutic potential.
Comparación Con Compuestos Similares
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, can be compared with other similar compounds, such as:
Acetohydroxamic acid: Known for its role as a urease inhibitor, it is structurally similar but lacks the additional functional groups present in the N,O-dimethyl-2-thymyloxy- derivative.
Salicylhydroxamic acid: Another urease inhibitor with a different structural framework, offering distinct properties and applications.
Hydroxylamine derivatives: These compounds share similar inhibitory effects on enzymes but differ in their chemical structures and specific applications.
The uniqueness of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, lies in its specific structural modifications, which enhance its inhibitory effects and broaden its range of applications.
Propiedades
Número CAS |
97282-07-0 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-methoxy-N-methyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C14H21NO3/c1-10(2)12-7-6-11(3)8-13(12)18-9-14(16)15(4)17-5/h6-8,10H,9H2,1-5H3 |
Clave InChI |
VLGZDUWSQIJBGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


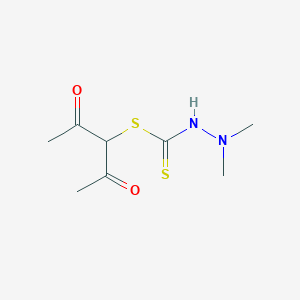


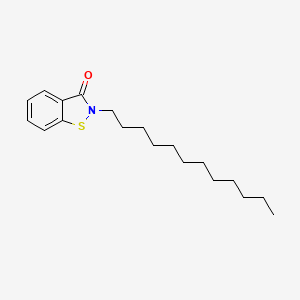
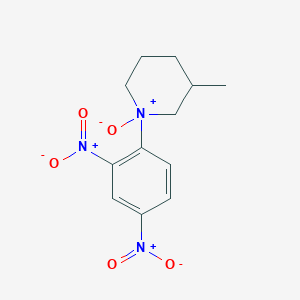
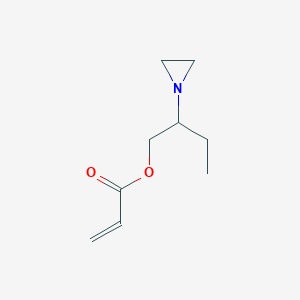
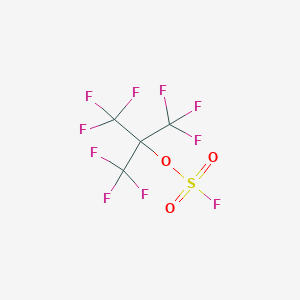
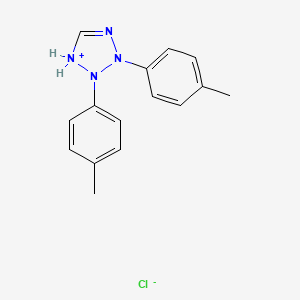
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
